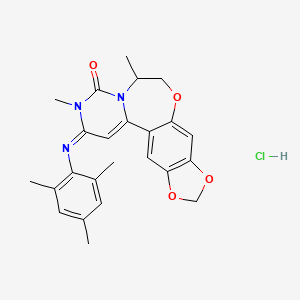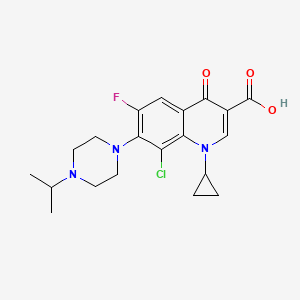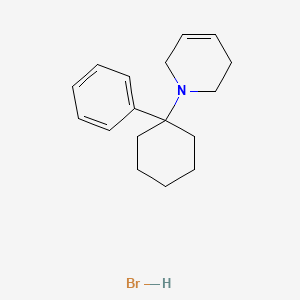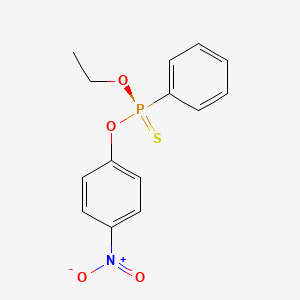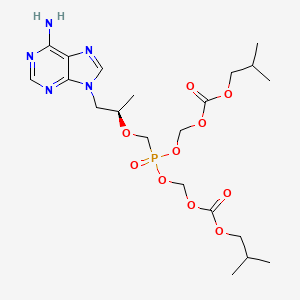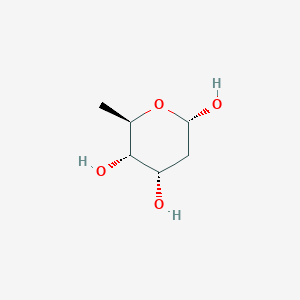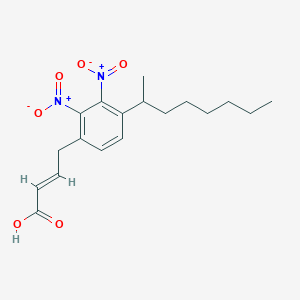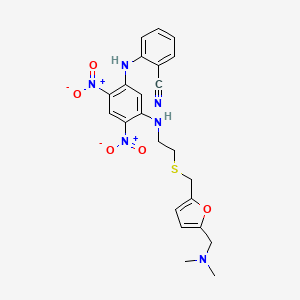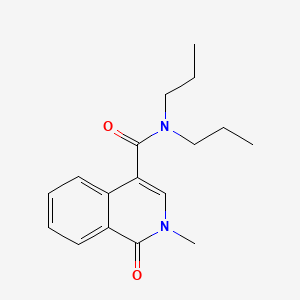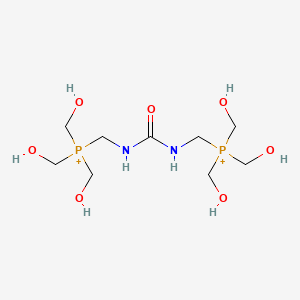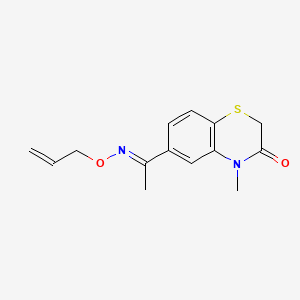
4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound belonging to the benzothiazinone family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with various functional groups
Preparation Methods
The synthesis of 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazine ring.
Introduction of Functional Groups: Various functional groups, such as the methyl and propenyloxyimino groups, are introduced through substitution reactions.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps to ensure the desired compound’s purity and yield.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazinone derivatives. Similar compounds include:
- 4-Methyl-6-(1-((2-hydroxyethyl)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
- 4-Methyl-6-(1-((2-methoxyethyl)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
These compounds share a similar core structure but differ in the functional groups attached to the benzothiazine ring. The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
91119-74-3 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-methyl-6-[(E)-C-methyl-N-prop-2-enoxycarbonimidoyl]-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-18-15-10(2)11-5-6-13-12(8-11)16(3)14(17)9-19-13/h4-6,8H,1,7,9H2,2-3H3/b15-10+ |
InChI Key |
OLBLGBFGWNMFCO-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=N\OCC=C)/C1=CC2=C(C=C1)SCC(=O)N2C |
Canonical SMILES |
CC(=NOCC=C)C1=CC2=C(C=C1)SCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


